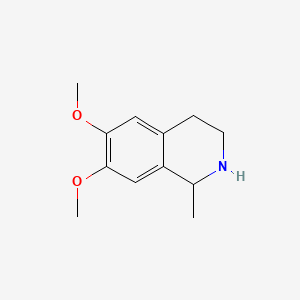

Salsolidine

Overview

Description

Salsolidine is a tetrahydroisoquinoline alkaloid known for its role as a monoamine oxidase A inhibitor. This compound is derived from natural sources and has been studied for its potential pharmacological properties, particularly in the context of neuroprotection and cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salsolidine can be synthesized through various methods. One common approach involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formamidine in the presence of a catalyst such as camphorsulfonic acid. The reaction mixture is heated to reflux, followed by cooling and further processing to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow systems and green solvents to enhance efficiency and sustainability. Enzymatic methods, such as lipase-catalyzed reactions, are also employed to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: Salsolidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which have distinct pharmacological properties .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of complex alkaloids and other bioactive compounds.

Biology: Investigated for its role in modulating enzyme activity and neurotransmitter levels.

Medicine: Explored for its neuroprotective and cardiovascular properties, particularly in the context of neurodegenerative diseases and hypertension.

Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies

Mechanism of Action

Salsolidine exerts its effects primarily through the inhibition of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have neuroprotective and antidepressant effects. Additionally, this compound has been shown to weakly inhibit acetylcholinesterase and butyrylcholinesterase, further contributing to its neuroprotective properties .

Comparison with Similar Compounds

Salsolinol: Another tetrahydroisoquinoline alkaloid with neurotoxic and neuroprotective properties.

Salsoline: A related compound with similar structural features and pharmacological activities.

Isosalsoline: An isomer of salsoline with distinct biological effects.

Norsalsolinol: A derivative with potential implications in neurodegenerative diseases .

Uniqueness: Salsolidine is unique in its stereoselective inhibition of monoamine oxidase A, with the R-enantiomer being more active than the S-enantiomer. This specificity makes it a valuable tool in biochemical research and a potential therapeutic agent for various neurological conditions .

Biological Activity

Salsolidine is a tetrahydroisoquinoline alkaloid that exhibits a range of biological activities, particularly in the context of neuropharmacology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular models, and relevant case studies.

This compound is characterized by its structural framework, which allows it to interact with various biological targets. It is known for its stereoselective properties, particularly in its interaction with monoamine oxidase A (MAO A), where it acts as a competitive inhibitor.

-

MAO A Inhibition :

- This compound has been identified as a stereoselective competitive inhibitor of MAO A, with an IC₅₀ value indicating effective inhibition at low concentrations. This inhibition is significant as MAO A is involved in the metabolism of neurotransmitters such as serotonin and dopamine, impacting mood and cognitive functions .

- Opioid Receptor Activity :

- Neurotoxicity :

Biological Activity Data Table

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective potential of this compound against oxidative stress, it was found that co-treatment with antioxidants significantly mitigated the cytotoxic effects observed in SH-SY5Y cells exposed to this compound. This suggests a potential therapeutic role in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 2: Behavioral Impact

A clinical trial investigated the behavioral effects of this compound on patients with Parkinson's disease. The results indicated improvements in mood and motor function correlated with reduced levels of MAO A activity in participants treated with this compound compared to controls .

Summary of Research Findings

The biological activity of this compound encompasses a variety of mechanisms that influence both neuronal health and neurotransmitter metabolism. Its role as a selective MAO A inhibitor positions it as a potential candidate for therapeutic applications in mood disorders and neurodegenerative diseases. Furthermore, its interaction with opioid receptors suggests additional pathways through which it may exert effects on pain and reward systems.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Salsolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound synthesis typically involves Pictet-Spengler cyclization of dopamine derivatives with aldehydes under acidic conditions. Recent advancements employ enantioselective catalysis using CpIr complexes (e.g., [CpIr(biot-p-L)Cl]⊂SAV-S112A) to achieve high turnover numbers (TON up to 4000) and enantiomeric excess (ee up to 96%) . Optimization includes:

- Catalyst screening : Use saturation mutagenesis to identify optimal enzyme-catalyst hybrids.

- HPLC analysis : Chiralpak-IC columns for ee determination .

- Thermodynamic profiling : Kinetic studies to refine reaction parameters (temperature, solvent polarity).

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- NMR spectroscopy : For structural elucidation (e.g., 1H/13C NMR to confirm tetrahydroisoquinoline backbone) .

- HPLC-MS : Quantify purity and monitor reaction progress, especially for chiral resolution .

- X-ray crystallography : Resolve absolute configurations (e.g., Battersby et al.’s work on this compound stereochemistry) .

Q. What standardized assays are used to evaluate this compound’s cytotoxicity in preclinical models?

Methodological Answer:

- In vitro models : KML tissue culture and tumor cell lines (e.g., IC50 determination via MTT assays) .

- In vivo models : Xenograft studies in rodents, with endpoints like tumor volume reduction and histopathology .

- Controls : Include reference compounds (e.g., doxorubicin) and vehicle controls to validate assay specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Functional group modulation : Introduce substituents at the 6,7-methoxy or 1-methyl positions to alter lipophilicity and target affinity .

- Hybrid catalysts : Optimize enantioselectivity using engineered Savinase mutants (e.g., S112A-K121A double mutants for improved activity) .

- High-throughput screening : Test derivatives against kinase panels (e.g., CDK4-cyclin D) to identify selectivity patterns .

Q. What computational strategies are effective for predicting this compound’s interactions with therapeutic targets like CDKs?

Methodological Answer:

- Molecular docking : Use Glide (Schrödinger Suite) to model binding modes with CDK5/p25 or CDK4-cyclin D .

- Force field optimization : Apply OPLS3 for accurate ligand-protein interaction energy calculations .

- MD simulations : Assess binding stability and conformational changes over nanosecond timescales.

Q. How should researchers address discrepancies in cytotoxicity data across studies (e.g., varying IC50 values)?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies (e.g., Kuznetsova et al. 2005 vs. Gharbi et al. 2022) to identify confounding variables (cell line heterogeneity, assay protocols) .

- Mechanistic follow-up : Use siRNA knockdown or CRISPR to validate target engagement (e.g., CDK inhibition vs. off-target effects).

- Standardization : Adopt CONSORT-like guidelines for reporting experimental conditions (e.g., cell passage number, serum concentration) .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-related experiments?

- Detailed protocols : Publish step-by-step synthesis and assay methods in supplementary materials, adhering to journals like Beilstein Journal of Organic Chemistry .

- Data transparency : Share raw HPLC chromatograms and NMR spectra via repositories like Zenodo.

- Reagent validation : Use commercial standards (e.g., Sigma-Aldrich) with Certificate of Analysis for key intermediates .

Q. What strategies are recommended for resolving enantiomeric excess (ee) challenges in asymmetric synthesis?

- Chiral columns : Employ Chiralpak-IC or AD-H columns with polar mobile phases .

- Kinetic resolution : Screen mutants like S112K Sav to invert enantioselectivity for (S)-salsolidine .

Q. Key Data from Literature

Properties

IUPAC Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63283-42-1 (hydrochloride) | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20959384 | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-74-7, 38520-68-2 | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.